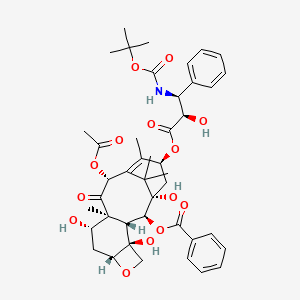

10-Acetyl-4-deacetyltaxotere

Descripción

Contextualization of 10-Acetyl-4-deacetyltaxotere in the Broader Taxane (B156437) Family

The taxane family is extensive, encompassing naturally occurring compounds and a vast number of semi-synthetic analogs. nih.gov The development of these analogs has been a cornerstone of taxane research, aiming to improve upon the properties of the parent compounds. nih.govwaocp.org

This compound is structurally related to two of the most successful anticancer drugs, paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). acs.orgnih.gov Paclitaxel was the first taxane to be identified and brought into clinical use. waocp.orgnih.gov Docetaxel is a semi-synthetic analog of paclitaxel, derived from 10-deacetylbaccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). waocp.orgresearchgate.net

The nomenclature of this compound itself reveals its structural modifications relative to docetaxel. Specifically, it indicates the presence of an acetyl group at the C-10 position and the removal of the acetyl group at the C-4 position of the core taxane skeleton. The synthesis of this analog, along with 4-deacetyltaxol, was first reported from 7-(triethylsilyl)-4-deacetylbaccatin III. acs.orgnih.gov However, these particular analogs were found to be inactive in microtubule assembly assays, highlighting the critical role of specific functional groups for biological activity. acs.orgnih.gov This finding demonstrated the importance of the acetyl group at the C-4 position for the bioactivity of taxanes. dokumen.pub

The journey of taxane research began in the 1960s with a large-scale screening program by the National Cancer Institute (NCI) to identify natural products with anticancer potential. thieme-connect.com This led to the isolation of paclitaxel from Taxus brevifolia. thieme-connect.comdntb.gov.ua The elucidation of its complex structure in 1971 opened the door for further investigation. dntb.gov.ua A significant breakthrough was the discovery of paclitaxel's unique mechanism of action on microtubules. portico.org

The limited supply of paclitaxel from its natural source spurred intense efforts in total synthesis and, more practically, semi-synthesis from more abundant precursors like 10-deacetylbaccatin III. dokumen.pubresearchgate.net This semi-synthetic approach not only provided a sustainable source of paclitaxel but also paved the way for the creation of a multitude of analogs, including docetaxel. waocp.orgdokumen.pub The development of these analogs has been driven by the desire to improve water solubility, reduce side effects, and overcome drug resistance. nih.govmdpi.com

Relationship to Docetaxel and Paclitaxel Analogs

Research Significance of this compound as a Semi-synthetic Taxane Derivative

The synthesis and study of derivatives like this compound are crucial for understanding the intricate structure-activity relationships (SAR) of taxanes. acs.orgnih.gov By systematically modifying the taxane core and its side chains, researchers can probe which parts of the molecule are essential for its biological function. nih.gov

The exploration of taxane analogs is a continuous quest for compounds with improved therapeutic profiles. nih.gov While this compound itself was found to be inactive, this result is scientifically significant. nih.gov It contributes to the understanding that modifications at the C-4 position can have a profound impact on the molecule's ability to interact with tubulin. dokumen.pub This knowledge helps guide the design of future analogs that may possess enhanced activity or novel properties. acs.org The ultimate goal is to develop new taxanes that are more effective against a wider range of cancers, including those that have developed resistance to current therapies. nih.gov

The investigation of taxane analogs is not without its hurdles. The complex structure of the taxane core presents significant synthetic challenges. acs.org Furthermore, predicting the biological activity of a novel analog based on its structure alone remains a difficult task. nih.gov Issues such as poor water solubility and the potential for multidrug resistance are persistent challenges in taxane-based drug development. mdpi.comaacrjournals.org

Despite these challenges, the field is rich with opportunities. Advances in synthetic chemistry and computational modeling are enabling the design and creation of increasingly sophisticated analogs. nih.govnih.gov The discovery of new taxane-producing organisms and the use of biotechnological methods offer alternative sources for these valuable compounds. researchgate.net The continued investigation of analogs, including seemingly "inactive" ones like this compound, provides a deeper understanding of the taxane pharmacophore and fuels the development of the next generation of microtubule-stabilizing anticancer agents. nih.govacs.org

Structure

2D Structure

Propiedades

Fórmula molecular |

C43H53NO14 |

|---|---|

Peso molecular |

807.9 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,4,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(56-37(50)31(47)30(24-15-11-9-12-16-24)44-38(51)58-39(3,4)5)20-43(53)35(57-36(49)25-17-13-10-14-18-25)33-41(8,27(46)19-28-42(33,52)21-54-28)34(48)32(55-23(2)45)29(22)40(43,6)7/h9-18,26-28,30-33,35,46-47,52-53H,19-21H2,1-8H3,(H,44,51)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

Clave InChI |

HTGKOIRIDOBOEZ-VCVYQWHSSA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)O)O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)O)O)C)OC(=O)C |

Sinónimos |

10-acetyl-4-deacetyl-taxotere 10-acetyl-4-deacetyltaxotere |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies for 10 Acetyl 4 Deacetyltaxotere

Semisynthesis of 10-Acetyl-4-deacetyltaxotere from Precursors

The semisynthesis of taxane (B156437) analogues, including this compound, leverages naturally abundant precursors, thereby circumventing the complexities of a total synthesis. This approach has been pivotal in generating a diverse range of derivatives for structure-activity relationship (SAR) studies.

10-Deacetylbaccatin III (10-DAB) is a key and readily available precursor isolated from the needles of the yew tree (Taxus baccata). dokumen.pubresearchgate.netindena.com Its abundance makes it an economically viable starting material for the semisynthesis of various taxanes, including paclitaxel (B517696) and docetaxel (B913). dokumen.pubresearchgate.net The conversion of 10-DAB to more complex taxanes is a cornerstone of their commercial production. researchgate.net

The synthesis of this compound from 10-DAB necessitates a series of selective chemical transformations. A primary challenge is the differential reactivity of the hydroxyl groups at various positions on the taxane core. Classical acetylation of 10-DAB, for instance, often yields a mixture of products due to the similar reactivity of the C7 and C10 hydroxyl groups. google.com However, methods have been developed to achieve selective acetylation at the C10 position, a crucial step in forming the baccatin (B15129273) III core structure, which can then be further elaborated. google.com Following the strategic manipulation of the core, the characteristic side chain of taxotere is attached at the C13 position. This is often accomplished through the coupling of a protected side-chain precursor, such as a β-lactam, with the modified taxane core. nih.gov

A significant breakthrough in the synthesis of this compound was its first reported synthesis from 7-(triethylsilyl)-4-deacetylbaccatin III. nih.govacs.org This intermediate is strategically important as the triethylsilyl (TES) group at the C7 position provides selective protection, allowing for manipulations at other sites of the baccatin core. acs.org

The synthesis commences with the protection of the C7 hydroxyl group of a suitable baccatin derivative with a triethylsilyl group. This protection is crucial for directing subsequent reactions to other parts of the molecule. With the C7 position blocked, the C13 hydroxyl group can be esterified with a protected N-tert-butoxycarbonyl phenylisoserine (B1258129) side chain. Following the successful coupling of the side chain, the final steps involve the acylation of the C10 hydroxyl group with an acetyl group and subsequent deprotection of the C7 hydroxyl group to yield this compound. acs.org This route highlights the importance of silyl (B83357) protecting groups in orchestrating the sequence of reactions required to build the target molecule.

The synthesis of complex molecules like this compound is heavily reliant on the strategic use of protecting groups to mask reactive functional groups and enable selective transformations. numberanalytics.com In taxane chemistry, the hydroxyl groups at C2, C4, C7, C9, C10, and C13, along with the amino and hydroxyl groups on the C13 side chain, exhibit varying degrees of reactivity that must be carefully managed.

Common protecting groups employed in taxane synthesis include:

Silyl ethers (e.g., Triethylsilyl, TES): The triethylsilyl group is frequently used to protect the C7 hydroxyl group of baccatin derivatives. acs.orgresearchgate.net This protection is robust enough to withstand many reaction conditions but can be removed selectively when needed.

Carbonates (e.g., tert-butoxycarbonyl, Boc): The Boc group is a standard protecting group for the amino function on the phenylisoserine side chain. Its use is well-established in peptide and amino acid chemistry and has been successfully applied to taxane synthesis. acs.org

Carbamates: Carbamate protecting groups are also utilized to control the stereochemistry during the synthesis of chiral amines, a key feature of the taxane side chain. numberanalytics.com

Utilization of 7-(Triethylsilyl)-4-deacetylbaccatin III

Advanced Synthetic Methodologies for this compound and Analogs

Beyond the foundational semisynthetic routes, advanced methodologies have been developed to refine the synthesis of taxanes and to create novel analogs with potentially improved properties. These methods often focus on achieving higher selectivity and efficiency.

Chemo- and regioselectivity are paramount in the synthesis of poly-functionalized molecules like taxanes. The ability to modify one specific functional group in the presence of others is a significant challenge. acs.org Research in this area has led to the development of methods for the selective acylation, deacylation, and oxidation of the taxane core.

One prominent approach is the β-lactam synthon method. This involves the stereoselective synthesis of a β-lactam, which is then coupled with the C13 hydroxyl group of the baccatin core in a highly stereoselective manner. nih.gov Another strategy involves the condensation of a chiral enolate with an imine, followed by a series of transformations to yield the desired protected side chain. rsc.org These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral centers. The development of these stereoselective syntheses has been instrumental in providing access to not only the natural side chain but also a wide variety of analogs for SAR studies. researchgate.net

Exploration of Total Synthesis Strategies for Taxane Scaffolds

The total synthesis of the taxane core, a highly oxygenated and stereochemically complex [6-8-6-4] fused ring system, represents a monumental achievement in organic chemistry. nih.gov The flagship of this family, Taxol (paclitaxel), possesses a formidable structure with 11 stereocenters, a strained bicyclo[5.3.1]undecane ring system featuring a bridgehead double bond, and a dense array of functional groups. nih.govsustech.edu.cn These features have made it a prime target for synthetic chemists for decades, leading to the development of numerous innovative strategies. nih.gov

Over 60 research groups have contributed to the synthetic efforts towards Taxol, resulting in ten completed total syntheses and three formal syntheses between 1994 and 2022. nih.govsustech.edu.cn These endeavors have not only demonstrated the power of modern synthetic methods but have also provided access to analogues that are inaccessible from natural sources.

A recent and versatile strategy for accessing a variety of taxane diterpenes, including both classical and cyclotaxane frameworks, relies on the interconversion of complex molecular frameworks. researchgate.netresearchgate.net This approach, which deliberately avoids a biomimetic pathway, emphasizes the use of stereoelectronic control to orchestrate the transformation of polycyclic intermediates. researchgate.net A key aspect of this strategy is the ability to generate multiple taxane skeletons from a single advanced intermediate, showcasing a divergent and efficient approach to this diverse natural product family. researchgate.netresearchgate.net

Another prominent strategy in taxane synthesis is the "two-phase" approach. acs.org This methodology conceptually divides the synthesis into a "cyclase phase," which constructs the fundamental carbon skeleton, and an "oxidase phase," which introduces the numerous oxygen functionalities. acs.org This bio-inspired logic has been successfully applied to the synthesis of various taxanes, demonstrating its utility in systematically building up molecular complexity. acs.org

Exploration of Structural Modifications and Analog Generation from this compound

The semi-synthesis of this compound, first accomplished starting from 7-(triethylsilyl)-4-deacetylbaccatin III, has opened avenues for exploring the impact of specific structural modifications on biological activity. nih.govacs.org These studies are crucial for understanding the pharmacophore of taxanes and for designing new analogues with improved properties.

C-4 Position Modifications

The C-4 position of the taxane core has been a focal point for structural modifications. The synthesis of this compound itself represents a modification at this position relative to Taxotere (docetaxel). nih.gov Studies have shown that the nature of the substituent at C-4 can significantly influence the molecule's activity. For instance, the complete removal of the acetyl group to give 4-deacetyltaxol, synthesized from the same precursor as this compound, resulted in an inactive compound in microtubule assembly assays. nih.govacs.org This highlights the importance of an acyl group at this position for biological activity. Further research has explored the introduction of various carbonate groups at the C-4 position of the related 10-deacetylbaccatin III, indicating a continued interest in probing the steric and electronic requirements of this part of the molecule. google.com

C-10 Position Alterations

The C-10 position of the taxane scaffold is another site that has been extensively studied. In the case of this compound, the presence of an acetyl group distinguishes it from its parent compound, Taxotere, which has a hydroxyl group at this position. nih.gov Research has shown that modifications at C-10 can be well-tolerated. acs.org For example, deoxygenation or modification of the C-10 acetyl group in Taxol to other acyl groups often results in analogues that retain significant biological activity. acs.org This suggests that the C-10 position can be a valuable site for introducing new functionalities to modulate the properties of the taxane scaffold. The synthesis of this compound from 7-(triethylsilyl)-4-deacetylbaccatin III further underscores the accessibility of this position for chemical manipulation. nih.govacs.org

Side Chain (C-13) Derivatization

The C-13 side chain is widely recognized as being crucial for the biological activity of taxanes. acs.org This phenylisoserine-derived moiety plays a critical role in the binding of taxanes to microtubules. While the core structure of this compound is defined, the principles of side-chain derivatization are broadly applicable across the taxane family. The synthesis of the C-13 side chain itself has been a significant area of research, with highly enantioselective methods developed to produce this vital component in a practical manner. york.ac.uk Modifications to the N-benzoyl group and the 3'-phenyl group of the side chain have been shown to be well-tolerated, and in some cases, can even lead to enhanced activity. acs.org For instance, replacement of the N-benzoyl group with other acyl moieties is a common strategy in the development of new taxane analogues. acs.org

Structure Activity Relationship Sar and Rational Design of 10 Acetyl 4 Deacetyltaxotere Analogs

Fundamental Principles of Taxane (B156437) Structure-Activity Relationships

The biological activity of taxanes, a class of diterpenoid compounds, is intricately linked to their complex three-dimensional structure. Extensive research has established a detailed understanding of the structure-activity relationships (SAR) for this family, identifying key structural components of the taxane core and its side chains that are essential for their primary mechanism of action: the stabilization of microtubules. nih.govresearchgate.net

The taxane scaffold consists of a complex core ring system, often referred to as baccatin (B15129273) III, and a crucial ester side chain at the C13 position. nih.govnih.gov The presence and nature of various functional groups on this scaffold are critical determinants of microtubule-binding affinity and, consequently, biological activity.

The C13 Side Chain : The N-benzoylphenylisoserine side chain at position C13 is widely recognized as essential for significant biological activity. nih.govresearchgate.net Taxane analogs lacking this side chain, such as baccatin III, demonstrate markedly reduced or no ability to promote microtubule assembly. nih.gov Within this side chain, the 2'-hydroxyl (2'-OH) group is of paramount importance. Molecular modeling studies suggest that this single hydroxyl group may be responsible for as much as 80% of the binding free energy contributed by the entire C13 side chain, primarily through hydrogen bonding with the tubulin protein. nih.gov

The C2-Benzoyl Group : The benzoyl group at the C2 position is another critical feature for activity. Its interaction with a hydrophobic pocket in β-tubulin is a key component of the binding pharmacophore. researchgate.netnih.gov

The Oxetane (B1205548) Ring : The four-membered oxetane ring (D-ring) fused at C4 and C5 was historically considered indispensable for activity. pnas.org Its conformationally rigid oxygen atom is believed to function as a critical hydrogen bond acceptor within the binding site. pnas.org While some newer, highly modified analogs have shown activity without a canonical oxetane ring, its presence in classical taxanes is a hallmark of potent microtubule stabilization. acs.orgnih.gov

Other Positions (C4, C7, C10) : Modifications at other positions on the taxane core generally have a more modulatory effect on activity. The acetyl group at C4 is considered important for maintaining high potency. nih.gov Cryo-electron microscopy studies have indicated that the C10 acetyl group is less critical for direct interaction with tubulin. nih.gov The hydroxyl group at C7 can be modified with some retention of activity, although changes can influence the compound's properties.

The three-dimensional conformation of the taxane molecule is a decisive factor in its ability to bind to β-tubulin. Through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers have determined that taxanes adopt a specific conformation when bound to their microtubule target. nih.govpnas.org This bioactive conformation is often described as "T-shaped," where the C2-benzoyl and C3'-phenyl groups are held relatively far apart. nih.govpnas.org

This specific shape allows the molecule to fit snugly into the binding pocket on the luminal side of β-tubulin. nih.gov The interaction locks tubulin into a "straight" conformation, which is favored in the assembled microtubule, thereby stabilizing the polymer and inhibiting the dynamic instability necessary for cell division. nih.govnumberanalytics.com Analogs that are unable to adopt or maintain this bioactive conformation typically exhibit low or no activity. nih.govacs.org Therefore, conformational analysis is a cornerstone of understanding taxane SAR, as it explains why certain structural modifications preserve activity while others abolish it. wiley.com

Influence of Functional Groups on Biological Activity

SAR Studies Specific to 10-Acetyl-4-deacetyltaxotere and its Immediate Analogs

The principles of taxane SAR provide a clear framework for interpreting the biological activity, or lack thereof, of specific analogs like this compound. This compound is a derivative of Docetaxel (B913) (Taxotere), differing by the addition of an acetyl group at the C10 position and, crucially, the removal of the acetyl group at the C4 position.

Direct biological evaluation of this compound has been conducted to assess its ability to modulate microtubule assembly, the canonical mechanism of action for active taxanes. In a key study, the compound was synthesized and tested for its capacity to promote the polymerization of tubulin in vitro. nih.govresearchgate.net The results of these assays demonstrated that this compound is inactive as a microtubule-stabilizing agent. nih.govarchive.org

The absence of the C4-acetyl group is the primary structural reason for this lack of activity. As established in general SAR studies, this functional group is important for potent biological effect. nih.gov Its removal in this compound leads to a significant loss of the necessary interactions within the tubulin binding pocket, rendering the molecule unable to effectively stabilize microtubules.

| Compound | Modification vs. Docetaxel | Activity in Microtubule Assembly Assay | Reference |

|---|---|---|---|

| Docetaxel | - | Active | numberanalytics.com |

| This compound | Removal of C4-acetyl group; Addition of C10-acetyl group | Inactive | nih.gov |

The inactivity profile of this compound is defined by its failure in the microtubule assembly assay. nih.govresearchgate.net This specific assay directly measures the primary function of bioactive taxanes. The finding that this compound does not promote tubulin polymerization confirms that it does not share the mechanism of action of clinically effective taxanes like Paclitaxel (B517696) and Docetaxel. nih.govportico.org This result aligns perfectly with the established SAR, which predicts that removal of the C4-acetyl group would lead to a substantial loss of potency.

Evaluation of Microtubule Assembly Modulatory Activity

Rational Design Approaches for Next-Generation this compound Analogs

Given that this compound is biologically inactive, it does not serve as a viable lead compound for the rational design of next-generation analogs. nih.gov Rational design strategies in the taxane field focus on leveraging the extensive SAR knowledge to create new molecules with improved potency, better pharmacological properties, or the ability to overcome drug resistance. pnas.org

These approaches typically start from a known active scaffold, such as baccatin III or 10-deacetylbaccatin III, which can be isolated in relatively large quantities. researchgate.net Design efforts then concentrate on several key areas:

Optimizing the C13 Side Chain : Synthesizing novel side chains to enhance binding affinity or introduce new interactions with the tubulin pocket. tandfonline.com

Modifying the C3' and N-Benzoyl Groups : Introducing different substituents, such as sulfonyl groups, to explore new chemical space and potentially increase activity. tandfonline.com

Creating Conformationally-Restrained Analogs : Designing molecules that are "locked" into the bioactive T-shaped conformation, which can lead to highly potent compounds by reducing the entropic penalty of binding. pnas.org

Simplifying the Taxane Core : Attempting to create structurally simpler mimics that retain the key pharmacophore elements of the baccatin core, with the goal of easier synthesis.

The study of inactive analogs like this compound is valuable not for further development, but for reinforcing the existing SAR models. It serves as a negative control that confirms the importance of specific functional groups, such as the C4-acetyl moiety, for the microtubule-stabilizing activity of the taxane class. nih.gov Future rational design will continue to build upon the foundational principles of taxane SAR to develop novel agents, focusing on structures known to possess the essential elements for potent biological activity. csic.es

Ligand-Based Drug Design Methodologies, including Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop new, more potent ones, even when the three-dimensional structure of the target is unknown. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology within this approach. qsartoolbox.org QSAR seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govfrontiersin.org

For taxanes, a QSAR model would be built using a dataset of analogs with varying substitutions and their corresponding measured activities (e.g., IC50 for cytotoxicity or microtubule assembly). nih.govfrontiersin.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters. The goal is to create a predictive model that can estimate the activity of novel, unsynthesized taxane derivatives. frontiersin.org The inactivity of this compound would serve as a critical data point in such a model, highlighting that the specific combination of an acetyl group at the C10 position and a hydroxyl group at the C4 position is detrimental to activity. nih.gov

Table 1: Illustrative Molecular Descriptors for Taxane QSAR Studies This table demonstrates the types of descriptors that would be calculated for a series of taxane analogs, including this compound, to build a predictive QSAR model.

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Impact on Activity |

| Electronic | Partial Charge on C4-Oxygen | Electron density and hydrogen bonding potential | Crucial for interaction with tubulin; a free hydroxyl (as in this compound) vs. an acetyl group significantly alters this. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences how the ligand fits into the binding pocket. |

| Topological | Wiener Index | Molecular branching and compactness | Relates to the overall shape and size of the taxane core and side chains. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity / Hydrophilicity | Affects cell membrane permeability and interaction with hydrophobic pockets in the target protein. |

Fragment-Based Design and Combinatorial Approaches in Taxane Derivatization

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for exploring vast chemical space to identify novel lead compounds. uzh.ch Combinatorial chemistry, in particular, has been applied to the taxane family to generate large libraries of derivatives from a common precursor, such as baccatin III or 10-deacetylbaccatin. scielo.brresearchgate.net

This approach involves systematically modifying different positions on the taxane core. mdpi.com For instance, a solid-phase synthesis strategy could be employed where a taxane scaffold is anchored to a resin, allowing for sequential chemical modifications at various sites (e.g., C2, C4, C7, C10) with a diverse set of chemical building blocks. scielo.br This methodology enables the rapid synthesis of hundreds or thousands of unique analogs. scholarsresearchlibrary.com Screening these libraries against the biological target can quickly map the SAR and identify derivatives with improved properties. The synthesis of this compound itself is an example of a specific derivatization, and its inactivity underscores the sensitivity of the taxane pharmacophore to modification at the C4 and C10 positions. nih.govportico.org

Table 2: Conceptual Combinatorial Library for Taxane Derivatization This table illustrates how a combinatorial approach could be used to generate diverse taxane analogs from a common scaffold.

| Scaffold Position | R1 Group (e.g., at C2) | R2 Group (e.g., at C4) | R3 Group (e.g., at C10) | Resulting Number of Compounds |

| Taxane Core | Benzoyl | Acetyl | Acetyl | (Paclitaxel) |

| Taxane Core | Benzoyl | Hydroxyl | Acetyl | (10-Acetyl-4-deacetyltaxol) |

| Taxane Core | Benzoyl | H, F, Cl, OMe | H, Acetyl, Propionyl | 12 unique combinations from this subset |

| Taxane Core | Benzoyl, Furoyl, Thienoyl | H, F, Cl, OMe | H, Acetyl, Propionyl | 36 unique combinations from this subset |

Computational and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the three-dimensional aspects of drug-receptor interactions and rationalizing the SAR of complex molecules like taxanes. nih.govfrontiersin.org These methods provide insights at an atomic level, helping to explain why certain analogs are active while others, such as this compound, are not. acs.orgresearchgate.net

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. benthamdirect.com For taxanes, the primary biological target is β-tubulin, a protein subunit of microtubules. nih.gov Docking simulations place the ligand (e.g., this compound) into the known taxane binding site on β-tubulin and calculate a score that estimates the binding affinity. researchgate.netmdpi.comexplorationpub.com

A docking study of this compound into the β-tubulin binding pocket would likely reveal an unfavorable binding mode compared to active compounds like paclitaxel or docetaxel. The absence of the C4-acetyl group and the presence of a C10-acetyl group would alter key interactions. Specifically, the C4-acetyl group in active taxanes is believed to be important for maintaining the bioactive conformation, and its absence could lead to a loss of critical hydrophobic interactions. The docking simulation could quantify this through a less favorable (less negative) docking score and could pinpoint potential steric clashes or the loss of essential hydrogen bonds that stabilize the ligand-protein complex. mdpi.com

Table 3: Representative Data from a Hypothetical Molecular Docking Simulation This table compares the expected docking results for an active taxane (Paclitaxel) versus the inactive this compound.

| Compound | Docking Score (kcal/mol) | Predicted Key H-Bond Interactions | Predicted Unfavorable Interactions |

| Paclitaxel | -10.5 | Thr276, Arg278, Ser230 | None |

| This compound | -6.2 | Loss of H-bond at Ser230 due to conformational shift | Potential steric clash of C10-acetyl group with Leu217; loss of hydrophobic packing at C4 |

Preclinical Pharmacodynamics and Pharmacokinetics of 10 Acetyl 4 Deacetyltaxotere

Preclinical Pharmacodynamic Investigations of 10-Acetyl-4-deacetyltaxotere

Pharmacodynamics explores what a drug does to the body. This section focuses on the preclinical investigations into the biological effects of this compound at a cellular and molecular level.

In Vitro Cellular and Molecular Mechanisms of Action

In vitro studies are crucial for elucidating the fundamental mechanisms by which a compound exerts its effects.

Microtubules are key components of the cytoskeleton, essential for cell division, structure, and intracellular transport. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. The primary mechanism of action for taxanes like paclitaxel (B517696) and docetaxel (B913) is the stabilization of microtubules, leading to mitotic arrest and apoptosis.

In a key study, this compound was synthesized and evaluated for its biological activity. nih.govacs.org The researchers conducted a microtubule assembly assay to determine if this analog possessed the characteristic activity of other taxanes. The results of this assay were definitive: This compound was found to be inactive in the microtubule assembly assay . nih.govacs.org This indicates that, unlike its parent compounds, it does not promote the polymerization of tubulin into stable microtubules. nih.gov

Table 1: Activity of this compound in Microtubule Assembly Assay

| Compound | Activity in Microtubule Assembly Assay | Reference |

| This compound | Inactive | nih.gov, acs.org |

Following the determination of a compound's molecular mechanism, its effect on whole cells is typically assessed. Antiproliferative studies measure the ability of a compound to inhibit the growth of cell lines.

A comprehensive search of published scientific literature reveals a lack of data on the antiproliferative activity of this compound in any non-human cell lines. It is plausible that the negative result in the microtubule assembly assay discouraged further investigation into its cytotoxic potential.

Given that many microtubule-targeting agents cause a halt in the cell cycle, particularly at the G2/M phase, this is a common endpoint for investigation.

There is no published data available regarding the effects of this compound on cell cycle progression in preclinical models. This is consistent with the finding of its inactivity in microtubule polymerization assays, which would be the primary rationale for expecting a cell cycle effect.

Cell Line Based Activity Profiles (e.g., Antiproliferative Studies in Non-Human Cell Lines)

Target Engagement Studies at a Molecular Level

Target engagement studies confirm that a drug physically interacts with its intended molecular target within a cell. For taxanes, this would involve demonstrating binding to tubulin or microtubules.

Consistent with the other biological assays, there is no information available in the scientific literature on molecular target engagement studies for this compound.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). These studies are vital for understanding how a drug is processed in a living organism.

A thorough review of existing literature indicates that there are no published preclinical pharmacokinetic studies of this compound in any animal models. The lack of demonstrated in vitro activity likely precluded the need for expensive and complex in vivo animal studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

The characterization of a drug candidate's ADME profile is a cornerstone of preclinical development, providing critical insights into its potential efficacy and safety. archive.org These studies are typically conducted in various animal models to understand how the substance behaves in a biological system. frontiersin.orgdovepress.com

Systemic Exposure and Bioavailability in Animal Models

Systemic exposure and bioavailability studies are fundamental to determining the extent and rate at which an active substance enters the systemic circulation. This data is crucial for establishing potential therapeutic dose ranges.

Interactive Data Table: Systemic Exposure and Bioavailability of this compound in Animal Models

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

There is currently no available data to populate this table.

Tissue Distribution and Accumulation in Animal Models

Tissue distribution studies reveal where a compound travels in the body and if it accumulates in specific organs or tissues. This is important for identifying target organs for efficacy and potential sites of toxicity. mdpi.com

Interactive Data Table: Tissue Distribution of this compound in Animal Models

| Animal Model | Time Post-Dose (h) | Tissue | Concentration (ng/g or ng/mL) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

There is currently no available data to populate this table.

Elimination Pathways in Preclinical Systems

Understanding the elimination pathways, whether through metabolism in the liver and excretion via bile and feces, or directly through the kidneys into urine, is vital for assessing a drug's half-life and potential for drug-drug interactions.

Specific studies detailing the routes and rates of elimination of this compound from the body in preclinical models have not been identified in the public domain.

In Vitro Metabolism and Biotransformation Studies (Non-Human)

In vitro metabolism studies, often using liver microsomes or hepatocytes from different species, are conducted to identify the metabolic pathways of a drug candidate and the enzymes involved. nih.govmdpi.com This information helps in predicting potential metabolic drug interactions and understanding inter-species differences in metabolism.

Interactive Data Table: In Vitro Metabolites of this compound

| In Vitro System (e.g., Rat Liver Microsomes) | Metabolite ID | Proposed Structure/Modification |

| Data Not Available | Data Not Available | Data Not Available |

There is currently no available data to populate this table.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Studies

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to establish a mathematical relationship between drug exposure and its effect. frontiersin.orgucl.ac.bemathworks.comgardp.orgnih.gov This modeling is instrumental in optimizing dosing regimens and predicting clinical outcomes.

Given the reported inactivity of this compound in key biological assays, it is unlikely that extensive PK/PD modeling has been conducted or published.

Analytical Methodologies for the Characterization and Quantification of 10 Acetyl 4 Deacetyltaxotere

Chromatographic Separation Techniques for 10-Acetyl-4-deacetyltaxotere

The characterization and quantification of this compound, a complex diterpenoid of the taxane (B156437) family, relies heavily on a suite of advanced chromatographic techniques. These methods are essential for ensuring the purity, identity, and concentration of the compound in various samples, from crude extracts to final purified products. The choice of technique is dictated by the specific analytical goal, whether it be routine purity assessment, large-scale purification, or the analysis of specific types of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of taxanes, including this compound. nih.gov Its high resolution and sensitivity make it ideal for both quantifying the compound and assessing its purity by separating it from closely related structures.

The development of a robust analytical HPLC method is a critical first step for the reliable quantification of this compound. This process involves the systematic optimization of several parameters to achieve the desired separation.

Method Development: A typical analytical method for taxanes utilizes reversed-phase chromatography. Key considerations in method development include:

Stationary Phase: C18 columns are commonly employed, offering a good balance of hydrophobicity for retaining taxanes.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is standard. The choice between acetonitrile (aprotic) and methanol (protic) can significantly alter selectivity and resolution. labcompare.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of taxanes.

Detection: Ultraviolet (UV) detection is widely used, as taxanes possess chromophores that absorb in the UV spectrum. A detection wavelength around 210 nm is often effective. nih.gov

Method Validation: Once a method is developed, it must be validated to ensure its performance is reliable and reproducible. While specific validation data for this compound is not readily available in public literature, a typical validation protocol, as per ICH guidelines, would assess the following parameters innovareacademics.in:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is often demonstrated by peak purity analysis. innovareacademics.in

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a range of concentrations.

Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. innovareacademics.in

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below illustrates a hypothetical set of validation parameters for an analytical HPLC method for a pharmaceutical compound, based on common industry practices.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant impact on results from minor changes in flow rate, temperature, or mobile phase composition. |

When high-purity this compound is required, for use as a reference standard or for further synthetic work, preparative HPLC is the method of choice. labcompare.comardena.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. knauer.net

A study on the purification of two other taxanes, 10-deacetyltaxol (B21601) (10-DAT) and paclitaxel (B517696) (PTX), from Taxus cuspidata provides a relevant example of a preparative HPLC method that could be adapted for this compound. mdpi.com The optimized conditions in this study allowed for the purification of these taxanes to a purity of over 95%. mdpi.com

The table below details the optimized conditions from this study, which serve as a valuable starting point for developing a preparative method for this compound.

Table 2: Optimized Preparative HPLC Conditions for Taxane Purification

| Parameter | Optimized Value |

|---|---|

| Column | C18 Preparative Column |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 10 mL/min |

| Injection Volume | 0.5 mL |

| Column Temperature | 30 °C |

Data adapted from a study on the purification of 10-deacetyltaxol and paclitaxel. mdpi.com

The goal of preparative HPLC is to maximize throughput while maintaining adequate resolution to separate the target compound from its impurities. knauer.net The collected fractions containing the purified this compound would then be analyzed by analytical HPLC to confirm their purity.

Analytical HPLC Method Development and Validation

Gas Chromatography (GC) for Volatile Byproducts and Related Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, which is a large, non-volatile molecule, GC is not used for the direct analysis of the compound itself. Instead, its application lies in the analysis of volatile byproducts and impurities that may be present from the synthesis or extraction process.

For instance, in the synthesis of taxanes, various volatile reagents and solvents are used. uni-konstanz.de GC, often coupled with a mass spectrometer (GC-MS), can be used to detect and identify residual amounts of these substances in the final product. Furthermore, GC-MS is instrumental in metabolic engineering studies of taxane biosynthesis, where it is used to identify and quantify volatile terpene intermediates and byproducts, such as taxadiene. nih.govresearchgate.net

The general approach for GC analysis of such compounds involves:

Sample Preparation: A suitable extraction method, such as liquid-liquid extraction with a non-polar solvent like hexane, is used to isolate the volatile components from the non-volatile taxane matrix. nih.gov

GC Separation: A capillary column with a non-polar stationary phase is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for identification. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric or Diastereomeric Separation

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds (enantiomers) and diastereomers, which can be challenging to resolve by conventional HPLC. researchgate.netnih.govhplc.eu

Given the complex stereochemistry of taxanes, which possess multiple chiral centers, SFC presents a valuable tool for separating this compound from any potential diastereomeric impurities. These impurities could arise during synthesis or as minor components from the natural source.

Key advantages of SFC for this application include:

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and shorter equilibration times compared to HPLC. selvita.com

Orthogonal Selectivity: SFC often provides different separation selectivity compared to reversed-phase HPLC, making it a powerful complementary technique. researchgate.net

Green Chemistry: The use of CO2 as the primary mobile phase reduces the consumption of organic solvents. selvita.com

For the separation of diastereomers, non-chiral stationary phases can be effective in SFC. nih.govhplc.eu However, for enantiomeric separations, a chiral stationary phase, such as one based on a polysaccharide, would be necessary. researchgate.net

Other Chromatographic Principles (e.g., Ion Exchange, Gel Permeation) for Purification

Besides HPLC, other chromatographic techniques can be employed in the multi-step purification process of taxanes like this compound, particularly in the initial stages of purification from crude extracts.

Ion Exchange Chromatography (IEX): Ion exchange chromatography separates molecules based on their net charge. thermofisher.comcytivalifesciences.comscispace.com While taxanes themselves are generally neutral, IEX can be used to remove charged impurities from crude extracts. For example, anion exchange chromatography has been used in the purification of enzymes involved in taxol biosynthesis. nih.gov In some cases, ion exchange resins may also catalytically cleave certain linkages, which could be a consideration in the purification process. google.com

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. wikipedia.orgrsc.org This technique is useful for separating large molecules from smaller ones. In the context of taxane purification, GPC can be used to remove high-molecular-weight impurities, such as pigments and other plant-derived macromolecules, from the crude extract. researchgate.netphenomenex.com It can also be used to separate the target taxane from smaller, unrelated molecules. rsc.org

The table below summarizes the applications of these various chromatographic techniques in the analysis and purification of this compound and related compounds.

Table 3: Summary of Chromatographic Techniques and Their Applications

| Chromatographic Technique | Primary Application for this compound | Principle of Separation |

|---|---|---|

| Analytical HPLC | Purity assessment and quantification | Partitioning between a liquid mobile phase and a solid stationary phase |

| Preparative HPLC | High-purity isolation | Partitioning between a liquid mobile phase and a solid stationary phase |

| Gas Chromatography (GC) | Analysis of volatile impurities and byproducts | Partitioning between a gas mobile phase and a liquid or solid stationary phase |

| Supercritical Fluid Chromatography (SFC) | Separation of diastereomers and enantiomers | Partitioning between a supercritical fluid mobile phase and a solid stationary phase |

| Ion Exchange Chromatography (IEX) | Removal of charged impurities from crude extracts | Reversible adsorption of charged molecules to an oppositely charged stationary phase |

| Gel Permeation Chromatography (GPC) | Removal of high or low molecular weight impurities | Differential exclusion of molecules from porous beads based on size |

Spectroscopic Identification and Structural Elucidation Methods

The definitive identification and structural elucidation of complex organic molecules like this compound rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, functional groups, and three-dimensional arrangement. The synthesis and initial characterization of this compound were first reported in 1994. nih.govacs.org The analytical methodologies described below are standard for the structural confirmation of such taxane analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., ester, ketone, alcohol, aromatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in a Taxane Skeleton Similar to this compound

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~3.8 | d |

| H3 | ~4.9 | d |

| H5 | ~4.9 | d |

| H7 | ~4.4 | m |

| H10 | ~6.2 | s |

| H13 | ~6.1 | t |

| H2' | ~5.4 | dd |

| H3' | ~4.8 | d |

| Acetyl CH₃ (C10) | ~2.2 | s |

| tert-Butyl CH₃ | ~1.3 | s |

| Aromatic Protons | 7.3 - 8.2 | m |

Table 2: Representative ¹³C NMR Chemical Shifts for Key Carbons in a Taxane Skeleton Similar to this compound

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~79 |

| C2 | ~75 |

| C4 | ~84 |

| C5 | ~81 |

| C9 (C=O) | ~204 |

| C10 | ~76 |

| C13 | ~72 |

| Acetyl C=O (C10) | ~171 |

| Acetyl CH₃ (C10) | ~21 |

| tert-Butoxycarbonyl C=O | ~155 |

| Aromatic Carbons | 127 - 134 |

Mass Spectrometry (MS) Techniques (LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For non-volatile and thermally sensitive molecules like taxanes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. In this technique, the compound is first separated from impurities by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The calculated molecular weight for this compound (C₄₅H₅₅NO₁₃) is approximately 821.36 g/mol . HRMS would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This pattern provides valuable structural information, often revealing the loss of specific functional groups such as the C13 side chain, the C10 acetyl group, or the tert-butoxycarbonyl group, thereby corroborating the structure elucidated by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Hydroxyl) | 3500 - 3300 | Stretching |

| N-H (Amide) | 3400 - 3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Ketone, C9) | ~1720 | Stretching |

| C=O (Ester, C10-acetyl) | ~1735 | Stretching |

| C=O (Ester, C13 side chain) | ~1725 | Stretching |

| C=O (Carbamate) | ~1710 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings. mdpi.com The UV-Vis spectrum of this compound would be dominated by the absorption of the benzoyl and phenyl groups. The presence of these aromatic rings would result in characteristic absorption maxima (λmax) in the ultraviolet region, typically between 220 and 280 nm.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. rsc.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional map of electron density, from which the exact positions of all atoms in the molecule can be determined.

Biosynthetic and Biotransformation Pathways Involving 10 Acetyl 4 Deacetyltaxotere

Role of 10-Deacetylbaccatin III as a Biosynthetic Precursor

10-Deacetylbaccatin III (10-DAB) is a naturally occurring taxane (B156437) and a pivotal precursor in the biosynthesis of numerous taxane derivatives, including the well-known anticancer agent paclitaxel (B517696). indena.comtaylorandfrancis.com It is extracted in relatively high quantities from the needles of the European yew (Taxus baccata). taylorandfrancis.comwikipedia.org The availability of 10-DAB has made it a crucial starting material for the semi-synthesis of paclitaxel and its analogues, such as docetaxel (B913). indena.comtaylorandfrancis.com

The biosynthetic pathway of taxanes is a multi-step enzymatic process. wikipedia.orgnih.gov It begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the basic taxane skeleton. wikipedia.orgmdpi.com A series of subsequent hydroxylation and acylation reactions, catalyzed by specific enzymes, modify this core structure. mdpi.com One of the critical late-stage steps in the biosynthesis of many prominent taxanes is the acetylation of the C10 hydroxyl group of 10-DAB to form baccatin (B15129273) III. nih.govpnas.org This reaction underscores the central role of 10-DAB as a direct precursor to more complex taxanes. indena.comnih.gov

Enzymatic Acetylation and Deacetylation in Taxane Biosynthesis

The addition and removal of acetyl groups are fundamental reactions in the biosynthesis of the vast array of over 350 naturally occurring taxane diterpenoids found in Taxus species. pnas.orgnih.gov These enzymatic modifications, catalyzed by acetyltransferases, contribute significantly to the structural diversity and biological activity of these compounds. pnas.org

10-Deacetylbaccatin III-10-O-acetyl Transferase (DBAT) Activity and Mechanism

The enzyme responsible for the acetylation of 10-DAB at the C10 position is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). mdpi.compnas.org This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 10-hydroxyl group of 10-DAB, yielding baccatin III. nih.govnih.gov This reaction is considered a key and potentially rate-limiting step in the paclitaxel biosynthetic pathway. mdpi.comcabidigitallibrary.org

The DBAT enzyme has been cloned and expressed in Escherichia coli for further study. mdpi.compnas.org The full-length cDNA of DBAT from Taxus cuspidata consists of 1320 base pairs, encoding a protein of 440 amino acids with a calculated molecular weight of approximately 49 kDa. mdpi.comwiley.com The recombinant enzyme exhibits a pH optimum of around 7.4-7.5. pnas.orgwiley.com Kinetic studies have determined the Km values for 10-DAB and acetyl-CoA to be approximately 10 µM and 8 µM, respectively. pnas.org The enzyme is highly regiospecific for the 10-hydroxyl group of the taxane core. nih.govpnas.org

The activity of DBAT can be influenced by various elicitors. Studies on suspension cultures of Taxus cuspidata cells have shown that the application of elicitors such as methyl jasmonate, hydrogen peroxide, salicylic (B10762653) acid, and a fungal elicitor can induce and enhance DBAT activity. wiley.comnih.gov

Other Acetyltransferases and their Specificity in Taxane Metabolism

Besides DBAT, several other acetyltransferases play crucial roles in the modification of the taxane skeleton. mdpi.compnas.org These enzymes exhibit distinct regioselectivity, targeting specific hydroxyl groups on the taxane ring. pnas.org

One such enzyme is taxadien-5α-ol O-acetyltransferase (TAT) , which catalyzes the first acylation step in the paclitaxel pathway, converting taxadien-5α-ol to its acetylated form. mdpi.compnas.org Another important enzyme is taxane 2α-O-benzoyltransferase (TBT) , which is involved in a late-stage acylation at the C2 position. pnas.org

Furthermore, research has identified acetyltransferases that divert the metabolic flux away from paclitaxel production towards the synthesis of other taxoid metabolites. nih.gov For instance, two such enzymes, TAX 9 and TAX 14, catalyze the acetylation of taxadien-5α,13α-diacetoxy-9α,10β-diol, leading to the formation of taxusin (B16899), a prominent side-route metabolite. nih.gov This highlights the complex interplay of different acetyltransferases in determining the final profile of taxanes produced by the plant. nih.gov

The primary structure of these acyltransferases often reveals little about their specific function in taxoid metabolism, necessitating detailed biochemical characterization to understand their precise roles. nih.gov

| Enzyme | Substrate(s) | Product(s) | Function in Taxane Biosynthesis |

| 10-Deacetylbaccatin III-10-O-acetyl Transferase (DBAT) | 10-Deacetylbaccatin III, Acetyl-CoA | Baccatin III | Key late-stage acetylation in the paclitaxel pathway. nih.govmdpi.com |

| Taxadien-5α-ol O-acetyltransferase (TAT) | Taxadien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate | Catalyzes the first acylation step. mdpi.compnas.org |

| Taxane 2α-O-benzoyltransferase (TBT) | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 7,13-diacetylbaccatin III | Late-stage benzoylation at the C2 position. pnas.org |

| TAX 9 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,10β,13α-tri-acetoxy-9α-ol | Diverts pathway to taxusin production. nih.gov |

| TAX 14 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,9α,13α-triacetoxy-10β-ol | Diverts pathway to taxusin production. nih.gov |

Biotransformation Studies of 10-Acetyl-4-deacetyltaxotere in Preclinical Systems

Biotransformation studies are crucial for understanding the metabolic fate of compounds in biological systems. nih.gov These studies often utilize in vitro models, such as microsomal or cellular systems, to identify potential metabolites. nih.govmdpi.com

In Vitro Biotransformation in Microsomal or Cellular Systems (Non-Human)

While specific in vitro biotransformation studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of taxane metabolism in such systems can be inferred. The synthesis of this compound has been reported, and its biological activity, or lack thereof in a microtubule assembly assay, has been evaluated. nih.govacs.org The compound was synthesized from 7-(triethylsilyl)-4-deacetylbaccatin III. acs.org This synthetic availability allows for its use as a substrate in preclinical metabolic studies.

Genetic and Metabolic Engineering Approaches for Taxane Production Enhancement

Engineering Taxane Biosynthetic Pathways in Plant Cell Cultures or Microorganisms

A primary strategy for boosting taxane production involves the genetic modification of the biosynthetic pathway itself within plant cell cultures or engineered microorganisms. frontiersin.orgoup.com This often entails the overexpression of genes that encode for rate-limiting enzymes or the introduction of entire pathways into more manageable host organisms.

In Plant Cell Cultures:

Table 1: Examples of Genes Targeted for Overexpression in Taxus Cell Cultures

| Gene | Encoded Enzyme | Role in Pathway | Reference |

| DBAT | 10-deacetylbaccatin III-10-O-acetyltransferase | Catalyzes the acetylation of 10-deacetylbaccatin III | frontiersin.org |

| TS | Taxadiene synthase | Catalyzes the formation of the taxane skeleton | researchgate.net |

In Microorganisms:

The transfer of the taxane biosynthetic pathway into microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast) offers the potential for rapid and scalable production from inexpensive feedstocks. nih.govfrontiersin.org This approach, known as heterologous production, involves introducing multiple genes from the Taxus plant into the microorganism.

Early efforts successfully demonstrated the production of taxadiene, the initial hydrocarbon precursor of the taxane skeleton, in both E. coli and yeast. frontiersin.orgresearchgate.net This was achieved by co-expressing the genes for taxadiene synthase (TS) and geranylgeranyl diphosphate synthase (GGPPS), which produces the substrate for TS. frontiersin.org Further engineering efforts have focused on optimizing the expression of these and other pathway genes, as well as addressing challenges related to the proper folding and function of plant-derived enzymes, particularly the complex cytochrome P450 monooxygenases, in a microbial environment. frontiersin.org

Recent advancements have seen the successful production of more oxygenated taxane precursors, such as taxadiene-5α-ol, in engineered cyanobacteria, highlighting the potential of photosynthetic microbes as production platforms. bohrium.com

Table 2: Key Milestones in Engineering Taxane Biosynthesis in Microorganisms

| Organism | Engineered Product | Key Genes Introduced/Modified | Reference |

| Escherichia coli | Taxadiene | TS, GGPPS, DXS, isopentenyl diphosphate synthase | frontiersin.orgresearchgate.net |

| Saccharomyces cerevisiae | Taxadiene | TS, GGPPS, truncated HMG-CoA reductase | nih.gov |

| Synechocystis sp. | Taxadiene-5α-ol | TS, taxadiene-5α-hydroxylase, MEP pathway enzymes | bohrium.com |

Enhancing Precursor Availability for Semi-synthesis

An alternative and often more immediately practical approach to increasing the supply of complex taxanes is to enhance the production of key precursors that can then be converted to the final products through chemical synthesis. nih.gov This strategy, known as semi-synthesis, frequently utilizes 10-deacetylbaccatin III (10-DAB III) as a starting material. nih.govgoogle.com 10-DAB III is significantly more abundant in the needles of yew trees than paclitaxel itself, making its extraction more sustainable. nih.gov

Metabolic engineering can play a crucial role in further increasing the availability of these precursors. By manipulating the biosynthetic pathway in Taxus cell cultures or heterologous systems, it is possible to channel metabolic flux towards the accumulation of specific intermediates like 10-DAB III. For example, blocking or downregulating the enzymatic steps that occur after the formation of 10-DAB III could lead to its accumulation.

Furthermore, biological engineering has been employed to facilitate the conversion of related, more abundant taxanes into valuable precursors. For instance, the overexpression of a β-xylosidase enzyme in yeast has been used to remove an unwanted xylose sugar from 7-β-xylosyl-10-deacetyltaxol, thereby yielding the highly desirable precursor, 10-deacetyltaxol (B21601). rsc.org

The genetic manipulation of upstream pathways that supply the fundamental building blocks for taxane biosynthesis is another critical strategy. The taxane core is derived from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com These five-carbon units are produced through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. frontiersin.orgmdpi.com

Enhancing the flux through these upstream pathways can significantly increase the pool of GGPP available for taxadiene synthase. In yeast, for example, overexpressing a truncated version of HMG-CoA reductase, a key rate-limiting enzyme in the MVA pathway that is not subject to feedback inhibition, led to a substantial increase in taxadiene production. nih.gov Similarly, in bacteria, engineering the MEP pathway has been shown to boost the production of taxadiene. frontiersin.org

Theoretical and Computational Chemistry Approaches in 10 Acetyl 4 Deacetyltaxotere Research

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like 10-Acetyl-4-deacetyltaxotere. nih.gov The conformation of a taxane (B156437) is crucial for its biological activity, as it dictates how the molecule fits into the binding pocket of β-tubulin. acs.org

Conformational analysis of taxanes has revealed that they can adopt various shapes in solution. nih.govacs.org For instance, studies on paclitaxel (B517696) and its analogues have shown a "hydrophobic collapse" in aqueous environments, where hydrophobic groups cluster together. acs.orgresearchgate.net This phenomenon is significant as it influences the molecule's solubility and its presentation to the binding site. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on closely related taxanes like paclitaxel and docetaxel (B913) are highly relevant. acs.org These studies often employ force fields to calculate the potential energy of different conformations, allowing researchers to identify low-energy, stable structures. wiley.com

Key Findings from Conformational Analysis of Taxane Analogues:

| Finding | Significance for this compound |

| Taxanes exhibit significant conformational flexibility. | The specific arrangement of acetyl and hydroxyl groups on this compound will influence its preferred conformation and, consequently, its biological activity. |

| The solution conformation can differ from the microtubule-bound conformation. acs.org | Understanding this difference is key to designing analogues with improved binding affinity. |

| Intramolecular hydrogen bonds contribute to conformational stability. wiley.com | The presence and strength of these bonds in this compound will be a critical determinant of its three-dimensional structure. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov DFT calculations can determine various properties, such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are essential for understanding how this compound interacts with its biological target. wiley.comnih.gov

For taxanes, DFT studies have been employed to:

Identify reactive sites: The distribution of electron density highlights regions of the molecule that are likely to engage in interactions, such as hydrogen bonding or electrostatic interactions. wiley.com

Analyze intramolecular interactions: DFT can quantify the strength of intramolecular hydrogen bonds, which play a role in maintaining the molecule's conformation. wiley.com

Predict spectroscopic properties: Calculated properties can be compared with experimental data (e.g., from NMR) to validate the computed structures.

While direct DFT studies on this compound are not widely published, research on paclitaxel and other analogues has shown that the oxetane (B1205548) ring is a key site for bioactivity, and its electronic properties are sensitive to modifications elsewhere in the molecule. wiley.comnih.gov High-level DFT calculations on paclitaxel have also been used to compare the stability of different proposed bioactive conformations. acs.org

Computational chemistry is also invaluable for elucidating the mechanisms of complex organic reactions, such as those involved in the synthesis of taxanes. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing insights into the reaction's feasibility, stereoselectivity, and potential byproducts.

For the synthesis of taxanes, computational methods can help to:

Rationalize stereochemical outcomes: For instance, in reactions like the chiral ester enolate-imine cyclocondensation used to form the β-lactam ring of some taxane side chains, computational models can explain the observed stereoselectivity by analyzing the energies of different transition states. acs.org

Optimize reaction conditions: By understanding the reaction mechanism, it may be possible to predict how changes in reagents or conditions will affect the yield and purity of the product. evitachem.com

Guide the design of synthetic routes: Computational analysis can help in planning efficient multi-step syntheses by identifying potential challenges and suggesting alternative pathways. acs.orgru.nl

Density Functional Theory (DFT) Applications to this compound

Chemoinformatics and QSAR Applications in this compound Analog Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new drug candidates. qsar.org These approaches use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

QSAR models for taxane analogues have been developed to predict their activity against various cancer cell lines. nih.govnih.gov These models typically use descriptors that quantify the physicochemical properties of the molecules, such as:

Hydrophobicity: The distribution of a molecule between aqueous and lipid phases, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric properties: The size and shape of the molecule and its substituents, which influence how it fits into a binding site.

Electronic properties: The distribution of charge and the ability to form hydrogen bonds.

A QSAR study on taxane derivatives found that their inhibitory activities against breast cancer cells were mainly dependent on their hydrophobicity and the molar refractivity of their substituents. nih.gov Another study on colon cancer models also highlighted the importance of steric and hydrophobic parameters. nih.gov Although this compound itself was found to be inactive in a microtubule assembly assay, QSAR models can still provide valuable information for designing more potent analogues by suggesting modifications that would enhance its activity. nih.govresearchgate.net

Table of QSAR Descriptors and Their Relevance:

| Descriptor Category | Example Descriptors | Relevance to Analog Design |

| Hydrophobic | LogP, ClogP | Optimizing solubility and cell permeability. |

| Steric | Molar Refractivity (MR), Molecular Weight | Ensuring a good fit within the tubulin binding pocket. |

| Electronic | Dipole Moment, Hammett constants | Enhancing binding interactions through electrostatic and hydrogen bonding. |

Virtual Screening and Ligand-Target Interaction Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein. nih.govmdpi.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.govarxiv.org

There are two main types of virtual screening:

Ligand-based virtual screening (LBVS): This method searches for molecules that are similar in structure or properties to known active compounds. nih.govmdpi.comoup.com

Structure-based virtual screening (SBVS): This approach uses the three-dimensional structure of the target protein to dock candidate molecules into the binding site and estimate their binding affinity. nih.gov

For a compound like this compound, which is an analogue of the known drug docetaxel, both approaches could be applied. LBVS could be used to find other compounds with similar scaffolds, while SBVS could be used to predict how modifications to the this compound structure would affect its binding to β-tubulin. researchgate.net

Modern approaches to ligand-target interaction prediction often employ machine learning and deep learning algorithms to build predictive models from large datasets of known drug-target interactions. mdpi.comnih.gov These methods can identify complex patterns that are not apparent from simple similarity searches or docking scores. nih.gov

Emerging Research Avenues and Future Perspectives for 10 Acetyl 4 Deacetyltaxotere

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The detailed characterization of taxane (B156437) derivatives like 10-acetyl-4-deacetyltaxotere is essential for understanding their structure, purity, and ultimately, their biological activity. A suite of advanced analytical techniques is employed for this purpose. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of taxanes in various matrices, including plant extracts and pharmaceutical formulations. scholarsresearchlibrary.comresearchgate.net Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or HPLC (LC-MS), provides crucial information about the molecular weight and fragmentation patterns of these compounds, aiding in their structural elucidation. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining the precise three-dimensional structure of taxane analogs. scholarsresearchlibrary.com By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the connectivity and spatial arrangement of atoms within the molecule.